REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][C:5]1[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1.CCN(C(C)C)C(C)C.C1C=CC(C([N:31]=[C:32]=[S:33])=O)=CC=1>ClCCl>[NH:9]1[C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[N:6]=[C:5]1[CH2:4][NH:3][C:32]([NH2:31])=[S:33] |f:0.1.2|
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(=O)N=C=S
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Ammonia (saturated, in MeOH, 15 mL) was added to the residue
|
Type
|
CUSTOM
|
Details
|
After 4 h the reaction mixture was evaporated
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
Addition of CH2Cl2 to the residue
|
Type
|
CUSTOM
|
Details
|
afforded a solid, which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CNC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |